N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide
Beschreibung
The compound N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidine-1-carboxamide is a structurally complex molecule featuring:
- A piperidine core substituted at the 1-position with a carboxamide group.
- A 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole moiety at the 4-position of the piperidine ring.
- A (3,4-dimethoxyphenyl)methyl group attached to the carboxamide nitrogen.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl substituent may influence solubility and receptor binding.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N5O4/c1-25-16(19(20,21)22)24-27(18(25)29)13-6-8-26(9-7-13)17(28)23-11-12-4-5-14(30-2)15(10-12)31-3/h4-5,10,13H,6-9,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPNMBHHEZRDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Carboxamide Scaffolds
Compound A : N-(Pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylene]piperidine-1-carboxamide
- Core Structure : Piperidine-carboxamide with a pyridazinyl group at the carboxamide nitrogen.
- Key Differences :
- Replaces the triazole ring with a pyridinyloxy-phenyl substituent.
- Features a methylene linkage instead of direct triazole attachment.
- Implications : The pyridazinyl group may alter electronic properties, while the trifluoromethylpyridinyloxy substituent could enhance target affinity in kinase inhibitors.
Compound B : N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
- Core Structure: Piperidine-carboxamide with a thieno-pyrazole moiety.
- Key Differences: Substitutes the triazole with a thieno-pyrazole heterocycle. Includes a sulfonylbenzamide group, enhancing polarity.
- Implications : The sulfur-containing heterocycle may improve metabolic stability but reduce membrane permeability compared to the triazole-based target compound.
Analogues with Triazole or Related Heterocycles
Compound C : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core Structure : Pyrazole-triazole hybrid.
- Key Differences :
- Uses a 1,2,3-triazole instead of a 1,2,4-triazole.
- Replaces the piperidine-carboxamide with a thiocarboxamide group.
- Implications : The thiocarboxamide may confer distinct metal-binding properties, while the 1,2,3-triazole orientation alters steric interactions.
Compound D : N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Core Structure : Pyrazolo-pyridine-carboxamide.
- Key Differences :
- Replaces the triazole with a pyrazolo-pyridine system.
- Includes a propyl chain , increasing hydrophobicity.
- Implications : The fused pyrazolo-pyridine system may enhance planar stacking but reduce conformational flexibility compared to the target compound.
Data Table: Structural and Hypothetical Property Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
